molecular formula C16H13Cl4NO5 B297228 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

货号: B297228
分子量: 441.1 g/mol
InChI 键: NCHAUGQPROWNLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione selectively binds to the active site of BTK, which prevents BTK from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. This compound also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab, by sensitizing B-cell malignancies to these agents. In preclinical models, this compound has shown efficacy against CLL and NHL, including those with high-risk genetic features.

实验室实验的优点和局限性

One advantage of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. This compound has also shown efficacy against B-cell malignancies that are resistant to other BTK inhibitors, such as ibrutinib. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. In addition, this compound may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.

未来方向

For 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione research include the evaluation of its safety and efficacy in clinical trials, as well as the identification of biomarkers that can predict response to this compound. In addition, this compound may have potential applications in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment regimens for this compound, as well as its potential for combination therapy with other anti-cancer agents.

合成方法

The synthesis of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-furylmethylamine, which is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the furan ring. The resulting compound is then reacted with 4-amino-2,3,5,6-tetrachloropyridine to form the key intermediate. The final coupling reaction involves the reaction of the intermediate with 3,5-dimethoxy-4-(pyrrolidin-1-yl)benzoic acid, which results in the formation of this compound.

科学研究应用

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have shown that this compound selectively inhibits BTK and suppresses B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

属性

分子式

C16H13Cl4NO5

分子量

441.1 g/mol

IUPAC 名称

1,7,8,9-tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C16H13Cl4NO5/c1-24-16(25-2)14(19)8-9(15(16,20)11(18)10(14)17)13(23)21(12(8)22)6-7-4-3-5-26-7/h3-5,8-9H,6H2,1-2H3

InChI 键

NCHAUGQPROWNLY-UHFFFAOYSA-N

SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=CO4)Cl)OC

规范 SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=CO4)Cl)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。